BCN-PEG4-NHS ester
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Overview
Description
BCN-PEG4-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing a BCN group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .
Synthesis Analysis
BCN-PEG4-NHS ester is an amine reactive reagent which contains a hydrophilic polyethylene glycol (PEG) spacer arm. It can be conjugated to an oligonucleotide containing primary amine using NHS ester chemistry .Molecular Structure Analysis
The molecular formula of BCN-PEG4-NHS ester is C26H38N2O10 . It has a molecular weight of 538.6 g/mol .Chemical Reactions Analysis
BCN-PEG4-NHS ester contains a BCN group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Physical And Chemical Properties Analysis
BCN-PEG4-NHS ester is a viscous liquid with a color ranging from colorless to light yellow . It is soluble in DMSO, DCM, and DMF .Scientific Research Applications
- BCN-PEG4-NHS ester is commonly used to label primary amines (-NH2) in proteins, amine-modified oligonucleotides, and other amine-containing molecules .
- Researchers utilize BCN-PEG4-NHS ester to attach fluorescent probes, antibodies, or other bioactive molecules to target proteins, enabling tracking, detection, or functional modulation .
- By linking two different ligands (e.g., one for an E3 ubiquitin ligase and another for the target protein), researchers can design PROTACs (PROteolysis TAgeting Chimeras) that selectively degrade specific proteins within cells .
- Researchers have developed peptide heterodimeric tracers using BCN-PEG4-NHS ester, targeting both CXCR4 and integrin αvβ3 receptors for pancreatic cancer imaging .
- Scientists explore its use in drug delivery systems, where the compound can serve as a linker to attach therapeutic agents to targeting molecules .
Bioconjugation and Labeling
Protein-Protein Interaction Studies
Molecular Imaging
Drug Delivery Systems
Chemical Biology and Click Chemistry
Mechanism of Action
Target of Action
BCN-PEG4-NHS ester, also known as BCN-endo-PEG4-SPA, is a PEG-based PROTAC linker . The primary targets of this compound are proteins or molecules that contain primary amines (-NH2) and azide groups .
Mode of Action
The compound contains a bicyclononyne (BCN) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This reaction is a type of click chemistry, which is characterized by its specificity, reliability, and biocompatibility . The compound also contains an NHS ester group, which can react with primary amines (-NH2) to form a stable amide bond .
Biochemical Pathways
BCN-PEG4-NHS ester is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The compound contains a polyethylene glycol (peg) spacer, which is known to increase solubility in aqueous media . This could potentially enhance the bioavailability of the compound.
Result of Action
The result of the action of BCN-PEG4-NHS ester is the selective degradation of target proteins via the ubiquitin-proteasome system . This can have various molecular and cellular effects depending on the specific target proteins involved.
Action Environment
The action of BCN-PEG4-NHS ester can be influenced by various environmental factors. For instance, the compound should be stored at -5°C and kept dry to avoid sunlight . These conditions can affect the stability and efficacy of the compound. Furthermore, the presence of primary amines and azide groups in the environment is necessary for the compound to function .
Future Directions
BCN-PEG4-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The BCN group enables copper-free click chemistry with azide-tagged biomolecules. The hydrophilic PEG spacer increases solubility in aqueous media . This makes it a promising tool for future research and applications in bioconjugation, labeling, and chemical biology .
Relevant Papers The paper “Development and Evaluation of a Peptide Heterodimeric Tracer Targeting CXCR4 and Integrin αvβ3 for Pancreatic Cancer Imaging” cites the use of endo-BCN-PEG4-NHS ester . Another paper, “Generation of Bispecific Antibodies by Functionalized Poly-ADP-Ribose Polymers”, also mentions the use of this compound .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O10/c29-23-7-8-24(30)28(23)38-25(31)9-11-33-13-15-35-17-18-36-16-14-34-12-10-27-26(32)37-19-22-20-5-3-1-2-4-6-21(20)22/h20-22H,3-19H2,(H,27,32)/t20-,21+,22? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQCOKMBYCIQEJ-CBQGHPETSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BCN-PEG4-NHS ester |
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